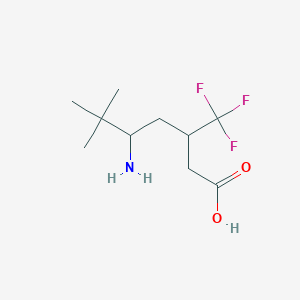
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and substituted amino acids .
Applications De Recherche Scientifique
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid backbone.
5-Amino-3-(trifluoromethyl)picolinonitrile: Contains a picolinonitrile group instead of a heptanoic acid backbone.
Uniqueness
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid is unique due to its heptanoic acid backbone combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H18F3NO2 |
|---|---|
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
5-amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid |
InChI |
InChI=1S/C10H18F3NO2/c1-9(2,3)7(14)4-6(5-8(15)16)10(11,12)13/h6-7H,4-5,14H2,1-3H3,(H,15,16) |
Clé InChI |
OXOSSQSXIJTZSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC(CC(=O)O)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


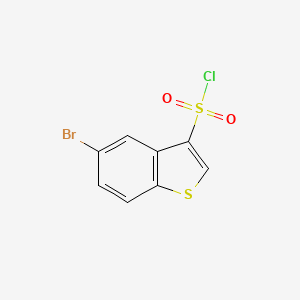
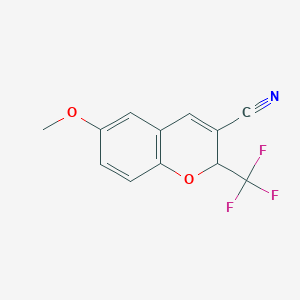
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13222480.png)

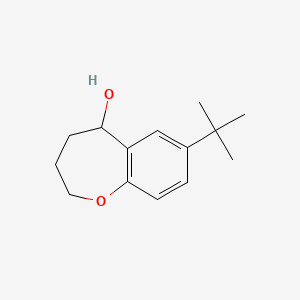
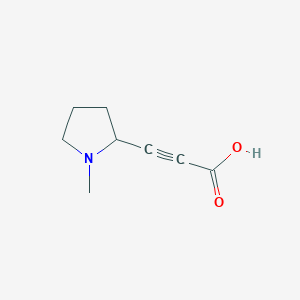
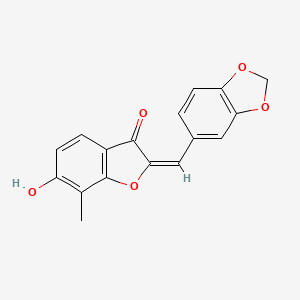

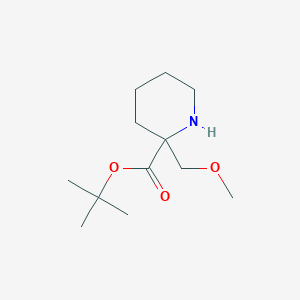
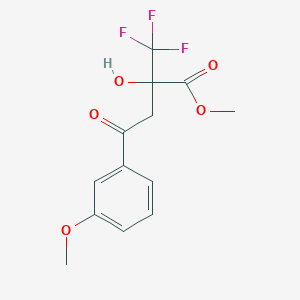
![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
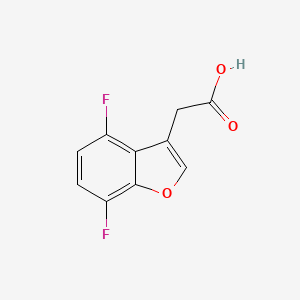
![Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13222551.png)
![4-[(2-Methylpentyl)amino]cyclohexan-1-ol](/img/structure/B13222554.png)
